molecular formula C16H29NO6 B8630150 4-tert-Butyl 1-Methyl 3-(Boc-amino)-2,2-dimethylsuccinate

4-tert-Butyl 1-Methyl 3-(Boc-amino)-2,2-dimethylsuccinate

Cat. No. B8630150
M. Wt: 331.40 g/mol
InChI Key: BBMWUBAPPNJDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl 1-Methyl 3-(Boc-amino)-2,2-dimethylsuccinate is a useful research compound. Its molecular formula is C16H29NO6 and its molecular weight is 331.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-tert-Butyl 1-Methyl 3-(Boc-amino)-2,2-dimethylsuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyl 1-Methyl 3-(Boc-amino)-2,2-dimethylsuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H29NO6

Molecular Weight

331.40 g/mol

IUPAC Name

4-O-tert-butyl 1-O-methyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

InChI

InChI=1S/C16H29NO6/c1-14(2,3)22-11(18)10(16(7,8)12(19)21-9)17-13(20)23-15(4,5)6/h10H,1-9H3,(H,17,20)

InChI Key

BBMWUBAPPNJDCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C)(C)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromo-tert-butoxycarbonylamino-acetic acid tert-butyl ester (1.5 g, 4.8 mmol) was dissolved in 40 mL of dichloromethane and then cooled in a dry ice/acetone bath. A solution of methyl trimethylsilyl dimethylketene acetal (1.9 mL, 9.6 mmol) in dichloromethane (5 mL) was added, followed by slow addition of a solution of titanium (IV) chloride (0.57 mL, 5.28 mmol) in dichloromethane (5 mL), and then a solution of triethylamine (0.73 mL, 5.28 mmol) in dichloromethane (10 mL). The reaction mixture was warned to room temperature with stirring over 16 h. An aqueous solution of citric acid (˜11 g/100 mL) was added and the reaction mixture briefly stirred. The layers were separated and the aqueous layer was extracted once more with dichloromethane. The combined dichloromethane layers were washed with sodium bicarbonate solution and dried over sodium sulfate. After evaporation, the residue was purified by silica gel chromatography (ethyl acetate/hexanes) to give 206 mg (13%) of 3-tert-butoxycarbonylamino-2,2-dimethyl-succinic acid 4-tert-butyl ester 1-methyl ester.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.73 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
0.57 mL
Type
catalyst
Reaction Step Six

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